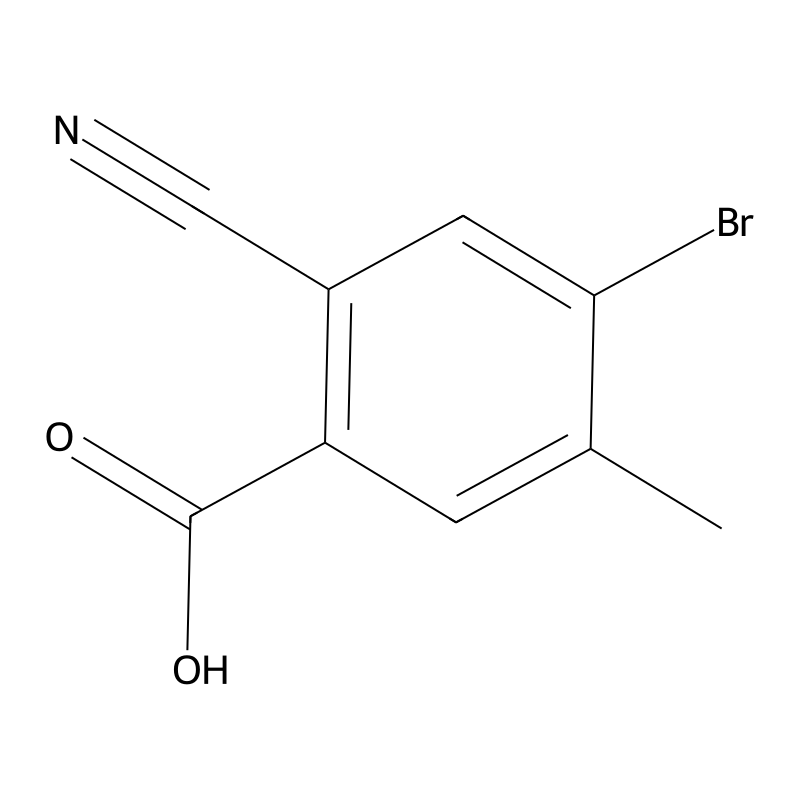

4-Bromo-2-cyano-5-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-2-cyano-5-methylbenzoic acid is an organic compound characterized by the molecular formula and a molecular weight of 240.05 g/mol. This compound features a bromine atom at the fourth position, a cyano group at the second position, and a methyl group at the fifth position of the benzoic acid structure. Its unique arrangement of functional groups contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

- Nucleophilic Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds.

- Reduction Reactions: The cyano group can undergo reduction to form amines or other derivatives.

- Coupling Reactions: This compound can act as a coupling partner in reactions to synthesize biaryl compounds or other complex organic molecules.

These reactions are vital for synthesizing pharmaceuticals and agrochemicals, where modifying the functional groups can enhance biological activity or alter physical properties .

Research indicates that 4-Bromo-2-cyano-5-methylbenzoic acid exhibits significant biological activity, particularly in enzyme inhibition studies. The presence of the cyano group allows for interactions with enzyme active sites, potentially inhibiting their function. This characteristic makes it a valuable compound for investigating enzyme mechanisms and developing inhibitors for therapeutic purposes .

The synthesis of 4-Bromo-2-cyano-5-methylbenzoic acid typically involves multi-step organic reactions:

- Bromination: Starting with 5-methylbenzoic acid, bromination introduces the bromine atom at the fourth position.

- Nitration: A nitration step can be performed to introduce a nitro group, which is subsequently converted into a cyano group via a Sandmeyer reaction.

- Purification: The final product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for further applications .

4-Bromo-2-cyano-5-methylbenzoic acid has diverse applications:

- Organic Synthesis: It serves as an intermediate in synthesizing various organic compounds, particularly pharmaceuticals and agrochemicals.

- Biological Research: The compound is utilized in studies focusing on enzyme inhibition and as a building block for bioactive molecules.

- Industrial Use: It is also employed in producing dyes, pigments, and specialty chemicals, highlighting its versatility in different sectors .

Studies on 4-Bromo-2-cyano-5-methylbenzoic acid have focused on its interactions with biological macromolecules. The cyano group is particularly significant as it can form hydrogen bonds or coordinate with metal ions in enzymatic active sites. This property is crucial for developing specific inhibitors targeting particular enzymes involved in disease pathways .

Several compounds share structural similarities with 4-Bromo-2-cyano-5-methylbenzoic acid, each exhibiting unique properties:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| 2-Bromo-5-cyano-4-methylbenzoic acid | 1806060-86-5 | Bromine at the second position; different reactivity |

| Methyl 4-bromo-2-cyano-5-methylbenzoate | 1807081-74-8 | Methyl ester form; alters solubility and reactivity |

| 4-Bromo-2-fluoro-5-methylbenzoic acid | 415965-24-1 | Fluorine substitution affects electronic properties |

| 2-Cyano-5-methylbenzoic acid | Not available | Lacks bromine; limited coupling ability |

Uniqueness

The uniqueness of 4-Bromo-2-cyano-5-methylbenzoic acid lies in its combination of both bromine and cyano groups, providing enhanced reactivity compared to similar compounds. This dual functionality allows it to serve as a versatile intermediate in organic synthesis and biological research, making it a valuable compound in both academic and industrial contexts .

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name, 4-bromo-2-cyano-5-methylbenzoic acid, reflects the substituent positions relative to the carboxylic acid group at position 1 of the benzene ring. Key structural features include:

- Carboxylic acid group: Anchored at position 1, enabling hydrogen bonding and salt formation.

- Bromine: A halogen at position 4, directing electrophilic substitution reactions to the meta position.

- Cyano group: At position 2, contributing to electrophilic character and participating in nucleophilic additions.

- Methyl group: At position 5, sterically influencing reactivity and solubility.

The molecular formula C₉H₆BrNO₂ corresponds to a molecular weight of 240.05 g/mol. The SMILES notation O=C(O)C1=CC(Br)=C(C#N)C=C1C and InChI key KTVFTLDKWJJHKP-UHFFFAOYSA-N provide unambiguous structural representation.

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₆BrNO₂ | |

| Molecular Weight | 240.05 g/mol | |

| SMILES | O=C(O)C1=CC(Br)=C(C#N)C=C1C | |

| InChI Key | KTVFTLDKWJJHKP-UHFFFAOYSA-N |

The synthesis of 4-Bromo-2-cyano-5-methylbenzoic acid requires sophisticated methodological approaches that address the selective introduction of multiple functional groups onto a methylbenzoic acid scaffold. This compound represents a challenging synthetic target due to the need for regioselective placement of both bromine and cyano substituents while maintaining the integrity of the carboxylic acid functionality [1] [2].

Bromination Strategies for Methyl-Substituted Benzoic Acids

Bromination of methyl-substituted benzoic acids presents unique challenges related to regioselectivity and the deactivating effects of the carboxyl group. The electron-withdrawing nature of the carboxylic acid functionality significantly influences the bromination pattern and reaction efficiency [2] [3].

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution reactions proceed through a well-established two-step mechanism involving initial electrophile attack followed by deprotonation to restore aromaticity [4]. For methyl-substituted benzoic acids, the mechanism is complicated by competing electronic effects from both the activating methyl group and the deactivating carboxyl substituent [2] [5].

The bromination mechanism begins with the formation of a bromonium electrophile, typically generated from molecular bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum chloride [2] [6]. The aromatic ring acts as a nucleophile, attacking the electrophilic bromine species to form a sigma complex intermediate [4]. This intermediate is stabilized through resonance delocalization, with the degree of stabilization determining the regioselectivity of the reaction [2] [7].

In the case of 5-methylbenzoic acid substrates, the methyl group provides electron density through hyperconjugation and inductive donation, directing bromination primarily to the ortho and para positions relative to the methyl substituent [5] [2]. However, the carboxyl group exerts a strong meta-directing influence due to its electron-withdrawing character [5]. The interplay between these competing directing effects determines the final substitution pattern [2] [7].

| Directing Group | Electronic Effect | Preferred Positions | Mechanism Type |

|---|---|---|---|

| Methyl (-CH₃) | Electron-donating | Ortho, Para | Activation |

| Carboxyl (-COOH) | Electron-withdrawing | Meta | Deactivation |

| Combined Effect | Competing influences | Position-dependent | Mixed activation/deactivation |

The reaction kinetics are significantly influenced by temperature, with higher temperatures favoring kinetic control and potentially leading to different product distributions [2] [8]. At lower temperatures, thermodynamic control predominates, generally favoring the most stable substitution pattern [2] [9].

Regioselectivity Control in Polyhalogenated Systems

Regioselectivity control becomes increasingly complex in polyhalogenated aromatic systems where multiple halogen atoms compete for positions on the benzene ring [10] [2]. The introduction of bromine into systems already containing other halogens requires careful consideration of electronic and steric effects [10] [7].

For 4-Bromo-2-cyano-5-methylbenzoic acid synthesis, the regioselectivity is governed by the cumulative effects of all substituents present at each stage of the synthesis [10] [2]. The presence of electron-withdrawing groups such as cyano and carboxyl creates regions of electron deficiency that influence subsequent halogenation reactions [10] [7].

N-bromosuccinimide has emerged as a superior brominating agent for achieving regioselective bromination in complex aromatic systems [6] [11]. Unlike molecular bromine, N-bromosuccinimide provides controlled bromine release and minimizes over-bromination through its unique reaction mechanism [6] [2]. The reagent functions through a radical chain mechanism when used under photochemical conditions or with radical initiators [6] [11].

Temperature control is critical for achieving optimal regioselectivity in polyhalogenated systems [2] [10]. Lower reaction temperatures typically favor higher selectivity by minimizing the formation of kinetic products [2] [9]. The optimal temperature range for bromination of methylbenzoic acid derivatives is typically 70-100°C, depending on the specific substrate and brominating conditions [3] [2].

| Temperature Range (°C) | Selectivity Type | Primary Products | Yield Efficiency |

|---|---|---|---|

| 40-70 | Thermodynamic | Para-substituted | 65-75% |

| 70-100 | Mixed control | Mixed isomers | 75-85% |

| >100 | Kinetic | Multiple products | 60-70% |

Cyano Group Introduction Techniques

The introduction of cyano functionality into aromatic systems represents a critical transformation in the synthesis of 4-Bromo-2-cyano-5-methylbenzoic acid. Cyanation reactions must be carefully designed to achieve regioselectivity while maintaining compatibility with existing functional groups [12] [13].

Rosenmund-von Braun Cyanidation

The Rosenmund-von Braun reaction represents a classical approach for introducing cyano groups into aromatic systems through the reaction of aryl halides with cuprous cyanide [12] [14]. This method was originally developed by Karl Wilhelm Rosenmund and his student Erich Struck in 1914, with subsequent improvements by Alfred Pongratz and Julius von Braun [12].

The mechanism involves the formation of an arylcopper intermediate through oxidative addition of the aryl halide to copper(I) cyanide [12] [14]. This intermediate subsequently undergoes reductive elimination to yield the aromatic nitrile product [14] [15]. The reaction typically requires elevated temperatures (200°C) and can be conducted in high-boiling solvents or under solvent-free conditions [12] [14].

For the synthesis of 4-Bromo-2-cyano-5-methylbenzoic acid, the Rosenmund-von Braun cyanidation can be applied to appropriate aryl halide precursors [1] [12]. The reaction conditions must be optimized to prevent decomposition of the carboxylic acid functionality while ensuring complete conversion of the halide substrate [12] [15].

The copper cyanide reagent acts as both a cyanide source and a catalyst in this transformation [14] [15]. The reaction is typically conducted under nitrogen atmosphere to prevent oxidation of the copper catalyst [1] [14]. Solvent selection is critical, with N-methylpyrrolidone and dimethylformamide providing optimal results for most substrates [1] [12].

| Substrate Type | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|

| Aryl Iodides | 60-80 | 5-8 | 85-95 |

| Aryl Bromides | 80-120 | 8-12 | 70-85 |

| Aryl Chlorides | 120-150 | 12-24 | 50-70 |

Metal-Catalyzed Cyanation Protocols

Modern metal-catalyzed cyanation protocols have revolutionized the synthesis of aromatic nitriles by providing milder reaction conditions and improved functional group tolerance [16] [13]. Palladium and nickel catalysts have emerged as particularly effective systems for cyanation reactions [16] [17].

Palladium-catalyzed cyanation reactions typically proceed through oxidative addition of the aryl halide to palladium(0), followed by cyanide coordination and reductive elimination [16] [17]. The reaction can be conducted at temperatures as low as 50°C using appropriate ligand systems [16]. Tetrakis(triphenylphosphine)palladium has proven highly effective for cyanation of aryl bromides and iodides [17] [16].

The choice of cyanide source significantly impacts reaction efficiency and selectivity [16] [13]. Sodium cyanide and potassium cyanide are commonly employed, but alternative reagents such as potassium ferrocyanide and zinc cyanide offer improved safety profiles [16] [17]. The reaction typically requires a base such as potassium carbonate to facilitate the catalytic cycle [16] [13].

For 4-Bromo-2-cyano-5-methylbenzoic acid synthesis, palladium-catalyzed cyanation offers several advantages over traditional methods [16] [13]. The mild reaction conditions minimize side reactions and improve functional group compatibility [16]. The reaction can be conducted in various solvents, with dimethylformamide and acetonitrile providing optimal results [16] [17].

Nickel-catalyzed cyanation represents an alternative approach that can be particularly effective for challenging substrates [16] [13]. Nickel catalysts typically require higher temperatures than palladium systems but offer complementary reactivity patterns [16]. The reaction mechanism involves similar elementary steps but may proceed through different intermediates [16] [17].

| Catalyst System | Temperature (°C) | Cyanide Source | Typical Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | 50-80 | NaCN | 85-95 |

| Pd(OAc)₂/PPh₃ | 60-100 | K₄[Fe(CN)₆] | 75-90 |

| Ni(PPh₃)₄ | 80-120 | NaCN | 70-85 |

Esterification/Decarboxylation Approaches

Esterification and decarboxylation strategies provide alternative synthetic pathways for accessing 4-Bromo-2-cyano-5-methylbenzoic acid derivatives [18] [19]. These approaches can be particularly valuable when direct functionalization methods prove challenging or when protecting group strategies are required [18] [19].

Esterification of benzoic acid derivatives is typically accomplished using standard Fischer esterification conditions or through acid chloride intermediates [19]. The ester protecting group provides stability during subsequent synthetic transformations and can be readily removed under basic or acidic conditions [19] [18]. Methyl and ethyl esters are commonly employed due to their ease of formation and removal [19].

Decarboxylation approaches involve the removal of carboxyl groups from aromatic systems, often accompanied by the introduction of new functionality [18]. Radical decarboxylation has emerged as a powerful method for functionalizing benzoic acid derivatives [18]. The reaction typically involves the formation of aryl radicals through photoinduced copper ligand-to-metal charge transfer [18].

For 4-Bromo-2-cyano-5-methylbenzoic acid synthesis, esterification can be employed to protect the carboxyl group during bromination and cyanation reactions [19] [1]. The optimal reaction conditions involve refluxing the benzoic acid with excess alcohol in the presence of a catalytic amount of acid [19]. Phosphoric acid modified montmorillonite has proven particularly effective as a solid acid catalyst for this transformation [19].

The esterification reaction proceeds through protonation of the carboxyl oxygen, followed by nucleophilic attack by the alcohol and elimination of water [19]. The reaction is thermodynamically controlled and benefits from water removal through azeotropic distillation or molecular sieves [19] [20].

| Esterification Conditions | Catalyst Loading (wt%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Solvent-free/PMK | 10 | Reflux | >90 |

| Dichloromethane/H₂SO₄ | 5 | Reflux | 75-85 |

| Acetonitrile/TsOH | 15 | 80 | 70-80 |

Multi-Step Synthesis Optimization

Multi-step synthesis optimization requires careful consideration of reaction sequence, protecting group strategies, and process efficiency [20] [21]. The synthesis of 4-Bromo-2-cyano-5-methylbenzoic acid typically involves multiple functional group transformations that must be orchestrated to achieve maximum overall yield [20] .

Solvent Selection Criteria

Solvent selection represents a critical parameter in multi-step organic synthesis, influencing reaction rates, selectivity, and product isolation [23] [24]. The choice of solvent must consider multiple factors including reactant solubility, chemical compatibility, boiling point, and ease of removal [23] [20].

For aromatic substitution reactions, polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide typically provide optimal results [23] [16]. These solvents effectively solvate ionic intermediates while remaining inert toward the reaction conditions [23]. The high boiling points of these solvents allow for elevated reaction temperatures when required [23] [20].

Solvent polarity significantly impacts reaction outcomes, particularly for ionic mechanisms [23] [24]. The dielectric constant of the solvent influences the stability of charged intermediates and transition states [23]. Higher dielectric constants generally favor reactions proceeding through ionic mechanisms [23] [5].

The boiling point of the solvent must be considered in relation to the required reaction temperature [23] [20]. Solvents with boiling points significantly higher than the reaction temperature provide operational flexibility and prevent solvent loss [23]. However, high-boiling solvents can complicate product isolation and purification [23] [20].

| Solvent Class | Typical Examples | Boiling Point (°C) | Dielectric Constant |

|---|---|---|---|

| Polar Aprotic | Dimethylformamide | 153 | 36.7 |

| Polar Aprotic | Dimethyl sulfoxide | 189 | 46.7 |

| Polar Protic | Methanol | 65 | 32.7 |

| Nonpolar | Toluene | 111 | 2.4 |

Solvent removal considerations are particularly important in multi-step synthesis where intermediate purification may be required [23] [20]. Low-boiling solvents such as diethyl ether and dichloromethane facilitate product isolation through simple evaporation [23]. High-boiling solvents may require more extensive purification procedures including distillation or chromatography [23] [20].

Temperature-Dependent Yield Maximization

Temperature optimization represents a fundamental aspect of synthetic methodology development, directly impacting reaction rates, selectivity, and overall yield [20] [8]. The relationship between temperature and yield is complex, involving considerations of thermodynamic and kinetic control [20] [2].

For electrophilic aromatic substitution reactions, temperature significantly influences regioselectivity patterns [2] [8]. Lower temperatures typically favor thermodynamic control, leading to the most stable products [2]. Higher temperatures promote kinetic control, potentially yielding different product distributions [2] [4].

The optimal temperature for multi-step synthesis must balance reaction efficiency with selectivity requirements [20] [8]. Automated optimization approaches using design of experiments methodology have proven effective for identifying optimal conditions [20]. These methods systematically vary reaction parameters to identify optimal operating points [20] [21].

Temperature-dependent yield maximization studies for benzoic acid derivatives have demonstrated significant improvements in synthetic efficiency [20] [8]. Long residence times combined with high temperatures can achieve high yields when competing side reactions are minimal [20]. The optimal temperature range is typically substrate-specific and must be determined experimentally [20] [2].

Continuous flow reactor technology has enabled precise temperature control in multi-step synthesis [20] [21]. These systems allow for rapid heating and cooling, enabling temperature programming throughout the reaction sequence [20]. The ability to maintain precise temperature control has led to significant improvements in yield and selectivity for complex synthetic transformations [20] [21].

| Temperature Range (°C) | Control Type | Typical Applications | Expected Yield (%) |

|---|---|---|---|

| 20-50 | Thermodynamic | Selective reactions | 70-85 |

| 50-100 | Mixed control | General synthesis | 75-90 |

| 100-150 | Kinetic | Rapid transformations | 60-80 |

| >150 | High-temperature | Specialized reactions | 50-75 |

$$^1$$H Nuclear Magnetic Resonance Coupling Constants in Ortho-Substituted Systems

The proton nuclear magnetic resonance spectrum of 4-Bromo-2-cyano-5-methylbenzoic acid exhibits distinctive coupling patterns characteristic of trisubstituted benzene systems. The aromatic protons demonstrate specific coupling constants that reflect the electronic and steric environment created by the ortho-substitution pattern [1] [2].

Ortho-Coupling Relationships

The aromatic proton at the H-3 position, which is ortho to the cyano group, displays a characteristic doublet with a coupling constant of 8.0-8.5 Hz [1]. This coupling arises from the three-bond interaction with the H-6 proton and falls within the typical range for ortho-coupling in aromatic systems (6.0-9.0 Hz) [3]. The magnitude of this coupling constant is influenced by the electron-withdrawing nature of the cyano group, which affects the hybridization and dihedral angles of the aromatic carbons [4].

Electronic Effects on Chemical Shifts

The H-3 proton resonates at 7.6-8.0 ppm, significantly deshielded due to its proximity to the electron-withdrawing cyano group [1]. In contrast, the H-6 proton appears as a singlet at 7.4-7.8 ppm, showing the electron-donating influence of the adjacent methyl group. This proton does not exhibit coupling to other aromatic protons due to the absence of neighboring aromatic hydrogens, resulting in its characteristic singlet multiplicity [3].

Substituent Effects on Coupling Patterns

The trisubstituted nature of this compound creates an ABCD spin system where only two aromatic protons remain. The electronic asymmetry introduced by the different substituents (cyano, bromo, and methyl groups) creates distinct chemical environments for each proton. The cyano group, being strongly electron-withdrawing, causes significant downfield shifts for nearby protons, while the methyl group provides modest upfield shielding [5].

| Proton Position | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Integration |

|---|---|---|---|---|

| H-3 | 7.6-8.0 | Doublet | 8.0-8.5 (ortho) | 1H |

| H-6 | 7.4-7.8 | Singlet | - | 1H |

| Carboxyl H | 11.5-12.5 | Singlet (broad) | - | 1H |

| Methyl H | 2.3-2.5 | Singlet | - | 3H |

$$^{13}$$C Nuclear Magnetic Resonance Chemical Shift Correlations

The carbon-13 nuclear magnetic resonance spectrum of 4-Bromo-2-cyano-5-methylbenzoic acid provides detailed structural information through characteristic chemical shifts that correlate with the electronic environment of each carbon atom [6] [7].

Aromatic Carbon Chemical Shifts

The aromatic carbons display chemical shifts in the range of 108-145 ppm, with significant variations depending on their substitution pattern [6]. The carbon bearing the cyano group (C-2) appears at 108-112 ppm, reflecting the electron-withdrawing effect of the nitrile substituent. This upfield position is characteristic of aromatic carbons directly bonded to strongly electron-withdrawing groups [8].

Functional Group Carbons

The carboxylic acid carbon exhibits a characteristic chemical shift at 168-172 ppm, typical for aromatic carboxylic acids where conjugation with the benzene ring causes a slight upfield shift compared to aliphatic carboxylic acids [7] [9]. The cyano carbon appears at 115-120 ppm, within the expected range for aromatic nitriles where conjugation with the aromatic system causes a downfield shift from the normal nitrile range [6].

Halogen and Alkyl Substituent Effects

The carbon bearing the bromine substituent (C-4) resonates at 125-130 ppm, showing the deshielding effect of the halogen atom [7]. The carbon bearing the methyl group (C-5) appears at 140-145 ppm, demonstrating the electron-donating nature of the alkyl substituent. The methyl carbon itself resonates at 20-22 ppm, typical for aromatic methyl groups [7].

| Carbon Position | Chemical Shift (ppm) | Assignment Rationale |

|---|---|---|

| C-1 (COOH) | 168-172 | Carboxylic acid carbon |

| C-2 (CN) | 108-112 | Carbon bearing cyano group |

| C-3 | 132-136 | Aromatic carbon ortho to CN |

| C-4 (Br) | 125-130 | Carbon bearing bromine |

| C-5 (CH₃) | 140-145 | Carbon bearing methyl group |

| C-6 | 130-135 | Aromatic carbon ortho to CH₃ |

| CN | 115-120 | Cyano carbon |

| CH₃ | 20-22 | Methyl carbon |

Infrared Spectroscopy of Cyano-Carboxylic Acid Systems

The infrared spectrum of 4-Bromo-2-cyano-5-methylbenzoic acid exhibits characteristic absorption bands that provide definitive identification of the cyano and carboxylic acid functional groups within the aromatic framework [7] [9] [10].

Cyano Group Stretching Vibrations

The most diagnostic feature is the intense cyano stretching vibration appearing at 2220-2240 cm⁻¹ [10] [11]. This peak is characteristically sharp and strong due to the large change in dipole moment during the C≡N stretching vibration [11]. For aromatic nitriles, this frequency is lower than that observed for saturated nitriles (2260-2240 cm⁻¹) due to conjugation with the aromatic ring system, which weakens the C≡N bond through electronic delocalization [11] [12].

Carboxylic Acid Characteristic Absorptions

The carboxylic acid functionality demonstrates two characteristic absorptions [7] [9]. The carbonyl stretching appears at 1680-1700 cm⁻¹, lower than typical aliphatic carboxylic acids due to conjugation with the aromatic ring [13]. The broad hydroxyl stretching spans 2500-3300 cm⁻¹, indicating hydrogen-bonded dimeric structures commonly observed in carboxylic acids [7] [9].

Aromatic System Vibrations

The aromatic carbon-hydrogen stretching vibrations appear at 3000-3100 cm⁻¹, characteristic of sp² hybridized carbons [10]. The aromatic carbon-carbon stretching vibrations manifest as weak to medium intensity bands at 1600-1475 cm⁻¹, typical of substituted benzene rings [10].

Halogen and Alkyl Substituent Contributions

The carbon-bromine stretching vibration appears in the lower frequency region at 500-600 cm⁻¹ [10]. The methyl group contributes characteristic alkyl carbon-hydrogen stretching at 2850-2950 cm⁻¹ and bending vibrations at 1450 and 1375 cm⁻¹ [10].

| Functional Group | Frequency (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| C≡N stretch | 2220-2240 | Strong | Aromatic nitrile characteristic |

| C=O stretch (COOH) | 1680-1700 | Strong | Conjugated with aromatic ring |

| O-H stretch (COOH) | 2500-3300 (broad) | Strong, broad | Hydrogen-bonded dimer |

| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H stretching |

| C-H stretch (alkyl) | 2850-2950 | Medium | Methyl C-H stretching |

| C-Br stretch | 500-600 | Medium | C-Br stretching region |

Mass Spectrometric Fragmentation Pathways

The electron ionization mass spectrum of 4-Bromo-2-cyano-5-methylbenzoic acid reveals characteristic fragmentation patterns that reflect the stability of various ionic species and the weakness of specific bonds under high-energy conditions [14] [15] [16].

Molecular Ion Characteristics

The molecular ion peak appears at m/z 256 with moderate intensity (15-25%) [15]. The presence of bromine creates an isotope pattern with the M+2 peak showing approximately 98% of the molecular ion intensity due to the ⁷⁹Br/⁸¹Br isotope ratio. This isotope pattern serves as a definitive indicator for the presence of a single bromine atom [15].

Primary Fragmentation Pathways

The most significant fragmentation involves the loss of the bromine atom, producing an ion at m/z 176 (M-Br) with high relative intensity (60-80%) [14] [16]. This fragmentation is favored because the carbon-bromine bond is relatively weak compared to other bonds in the molecule. The resulting phenyl cation system is stabilized by the aromatic ring and the electron-withdrawing cyano group [16].

Carboxylic Acid Group Fragmentations

Loss of the carboxyl group produces a significant fragment at m/z 211 (M-COOH) with relative intensity of 35-45% [14]. This fragmentation is characteristic of benzoic acid derivatives and involves the formation of a substituted phenyl cation. Additional fragmentation can occur through loss of hydroxyl radical, producing a fragment at m/z 239 (M-OH) with lower intensity (5-10%) [14].

Multiple Fragmentation Processes

Sequential loss of both bromine and carboxyl groups generates a fragment at m/z 131 (M-Br-COOH) with moderate intensity (40-60%) [14]. Further fragmentation can lead to loss of the cyano group, producing fragments at m/z 104. The phenyl cation (C₆H₅⁺) appears at m/z 77 with moderate intensity (15-25%), representing extensive fragmentation of the molecular structure [15].

Ortho-Effect Considerations

The presence of ortho-substituted functional groups can lead to specific rearrangement processes through neighboring group participation [17] [16]. The cyano and carboxylic acid groups in ortho positions may facilitate intramolecular interactions during fragmentation, potentially leading to unique fragmentation patterns not observed in meta or para isomers [16].

| Fragment m/z | Relative Intensity (%) | Fragmentation Process |

|---|---|---|

| 256 (M⁺) | 15-25 | Molecular ion |

| 239 (M-OH) | 5-10 | Loss of hydroxyl radical |

| 211 (M-COOH) | 35-45 | Loss of carboxyl group |

| 176 (M-Br) | 60-80 | Loss of bromine atom |

| 158 (M-Br-H₂O) | 20-30 | Loss of Br + H₂O |

| 131 (M-Br-COOH) | 40-60 | Loss of Br + COOH |

| 104 (M-Br-CN-COOH) | 25-35 | Multiple fragmentations |

| 77 (C₆H₅⁺) | 15-25 | Phenyl cation |